![molecular formula C14H25NO4 B1442448 ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE CAS No. 1001353-86-1](/img/structure/B1442448.png)
ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE
Overview
Description
Mechanism of Action
Esters
are common in organic chemistry and biological materials, and they also have many industrial applications . They can undergo a variety of reactions, including hydrolysis, reduction, and reaction with Grignard reagents .
Hydrolysis
Esters can be hydrolyzed under acidic or basic conditions to produce carboxylic acids and alcohols . The mechanism of ester hydrolysis involves the nucleophilic addition of a hydroxide ion at the carbonyl carbon to give a tetrahedral alkoxide intermediate .Reduction
The mechanism of ester reduction is similar to that of acid chloride reduction, where a hydride ion first adds to the carbonyl group, followed by elimination of alkoxide ion to yield an aldehyde .Reaction with Grignard Reagents
Esters can react with Grignard reagents to form tertiary alcohols .Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 1-Boc-4,4-dimethyl-L-prolinate typically involves the esterification of 1-Boc-4,4-dimethyl-L-proline with ethanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods: : While specific industrial production methods are not widely documented, the process likely involves similar steps to the laboratory synthesis but on a larger scale. This would include the use of industrial-grade reagents and equipment to handle larger volumes and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: : Ethyl 1-Boc-4,4-dimethyl-L-prolinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted prolinates depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Ethyl 1-Boc-4,4-dimethyl-L-prolinate has several notable applications in scientific research:
Organic Synthesis
- Building Block : It serves as a crucial building block in the synthesis of more complex molecules. Its Boc group allows for selective reactions involving amines without interference from other functional groups .
- Reactivity : The compound can undergo various chemical reactions including oxidation to form carboxylic acids, reduction to produce alcohols, and nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.
Medicinal Chemistry
- Biological Activity : this compound and its derivatives have been studied for their potential as enzyme inhibitors and antiviral agents. The structural motifs it contains are increasingly recognized for their diverse bioactivities in medicinal chemistry .
- Drug Development : Its unique steric properties make it an interesting candidate for drug design and development. Research indicates that compounds with similar structures can interact with biological targets in specific ways, which may lead to the development of new therapeutic agents .
Enzyme Mechanisms and Protein Interactions
- Biological Studies : This compound is utilized in studies exploring enzyme mechanisms and protein interactions. Its ability to mimic certain amino acids makes it valuable for investigating how proteins interact with substrates or inhibitors.
Case Study 1: Synthesis of Antiviral Agents
Research has demonstrated that derivatives of this compound can be synthesized to create antiviral agents targeting specific viral mechanisms. The structural modifications facilitated by this compound have led to promising results in preclinical studies.
Case Study 2: Enzyme Inhibition Studies
In enzyme inhibition studies, this compound has been employed to explore its interaction with various enzymes involved in metabolic pathways. These studies have provided insights into how structural variations affect binding affinity and inhibitory potency.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-Boc-L-prolinate: Similar structure but without the 4,4-dimethyl substitution.
Ethyl 1-Boc-4-methyl-L-prolinate: Similar structure with a single methyl substitution at the 4-position.
Uniqueness: : Ethyl 1-Boc-4,4-dimethyl-L-prolinate is unique due to its 4,4-dimethyl substitution, which can influence its steric and electronic properties. This makes it particularly useful in applications where these properties are critical .
Biological Activity
Ethyl 1-BOC-4,4-dimethyl-L-prolinate is a proline derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethyl ester functionality, which enhances its steric and electronic properties. The dual methyl substitution at the 4-position of the proline backbone is particularly noteworthy, as it may influence the compound's reactivity and biological interactions.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves standard organic synthesis techniques, including protection of the amine group with the Boc group and subsequent esterification. The resulting compound can undergo various chemical transformations, making it a versatile intermediate in drug development.
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
This compound | Contains two methyl groups at the 4-position | Increased steric bulk and potential for diverse interactions |
Ethyl N-Boc-4-methylproline | Methyl group at the 4-position | Less steric hindrance compared to dimethyl variant |
Ethyl N-Boc-3-methylproline | Methyl group at the 3-position | Different stereochemistry affecting biological activity |
Ethyl N-Boc-pyroglutamate | Glutamate backbone with similar protective group | Exhibits unique biological activity |
Antiviral Properties
Research indicates that compounds related to proline derivatives, including this compound, exhibit antiviral activities. These compounds have been studied for their efficacy against various viruses, including those responsible for influenza and hepatitis. The proline moiety is often implicated in enhancing binding affinity to viral proteins or inhibiting viral replication pathways .
Enzyme Inhibition
Proline derivatives have also shown promise as enzyme inhibitors. For instance, they are being explored as potential inhibitors of metallo-beta-lactamases and matrix metalloproteases, which are critical in various disease processes including cancer metastasis and bacterial resistance . The unique structure of this compound may contribute to its ability to modulate enzyme activity through competitive inhibition or allosteric modulation.
Therapeutic Applications
The compound's biological activity positions it as a candidate for therapeutic applications in treating conditions such as cancer, cardiovascular diseases, and viral infections. Its structural features allow it to interact with biological targets effectively, potentially leading to novel therapeutic agents .
Study on Proline Derivatives
A comprehensive analysis of proline-derived structures highlighted their utility in drug design. Notably, a study involving over 2,000 proline derivatives found that variations in substitution patterns significantly influenced their pharmacological properties. This underscores the importance of structural modifications in developing effective therapeutics .
Antiviral Activity Assessment
In vitro studies have demonstrated that proline derivatives can inhibit viral replication. For example, certain derivatives showed significant activity against HIV protease and other viral enzymes, suggesting that this compound could be further explored for similar applications .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-7-18-11(16)10-8-14(5,6)9-15(10)12(17)19-13(2,3)4/h10H,7-9H2,1-6H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNSAGPRRVZFDV-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(CN1C(=O)OC(C)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705288 | |
Record name | 1-tert-Butyl 2-ethyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001353-86-1 | |
Record name | 1-tert-Butyl 2-ethyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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